Dihydroergotamine mesylate

Übersicht

Beschreibung

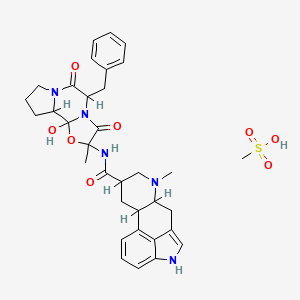

Dihydroergotamine mesylate is a hydrogenated derivative of ergotamine, an ergot alkaloid. It is primarily used in the treatment of acute migraine and cluster headaches. The compound is known chemically as ergotaman-3’,6’,18-trione,9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-, (5’α)-, monomethanesulfonate. Its molecular formula is C34H41N5O8S, and it has a molecular weight of 679.78 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydroergotamine mesylate is synthesized by hydrogenating ergotamine at the 9,10 position. The hydrogenation process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective reduction of the double bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process begins with the extraction of ergotamine from the Claviceps purpurea fungus, followed by its purification. The purified ergotamine is then subjected to hydrogenation to produce dihydroergotamine, which is subsequently converted to its mesylate salt by reacting with methanesulfonic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydroergotamine mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already reduced state.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is used for further reduction.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Further hydrogenated derivatives.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Acute Treatment of Migraines and Cluster Headaches

Indications and Efficacy

Dihydroergotamine mesylate is indicated for the acute treatment of migraine headaches with or without aura, as well as for cluster headache episodes. Clinical trials have demonstrated its efficacy in providing rapid pain relief. For instance, a study involving 348 patients showed that 27% experienced resolution of migraine pain within 30 minutes after administration of a 2 mg dose via nasal spray, with 70% reporting resolution by four hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant variability in absorption, with approximately 93% plasma protein binding. The drug exhibits a biphasic decline in plasma concentration with a terminal half-life of about 10 hours . The major metabolite, 8'-β-hydroxydihydroergotamine, retains similar pharmacological activity to the parent compound .

Oncology: Potential as an Antitumor Agent

Recent studies have identified this compound as a potential inhibitor of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein implicated in various cancers, including pancreatic cancer. Research indicated that this compound significantly reduced the viability and proliferation of pancreatic cancer cell lines (MiaPaCa-2 and PANC-1) in vitro, with IC50 values of 31 μM and 47 μM respectively .

Mechanism of Action

The mechanism involves binding to the BH3-binding pocket of MCL-1, leading to decreased protein levels without affecting mRNA expression, suggesting post-translational modifications may be involved . This repurposing of this compound could pave the way for novel cancer therapies.

Cardiovascular Safety Profile

Delivery Method Innovations

This compound's cardiovascular safety has been evaluated using innovative delivery methods such as precision olfactory delivery (INP104). Clinical trials demonstrated that INP104 did not produce significant changes in blood pressure or electrocardiogram parameters compared to traditional intravenous administration . This is particularly relevant given the theoretical risks associated with vasoconstriction in patients with cardiovascular conditions.

Data Tables

| Application | Efficacy | Mechanism | Notes |

|---|---|---|---|

| Acute Migraine Treatment | Rapid pain relief; 70% resolution by 4 hours | Agonist at adrenergic and serotonin receptors | Administered via nasal spray or injection |

| Antitumor Activity | Reduced viability in pancreatic cancer cells | Inhibition of MCL-1 protein | Potential for novel cancer treatments |

| Cardiovascular Safety | Minimal impact on blood pressure | Precision olfactory delivery | Safe for patients with cardiovascular concerns |

Case Study 1: Migraine Treatment

In a double-blind trial involving 310 patients diagnosed with migraines, self-administration of this compound resulted in significant improvements in pain relief and functional ability compared to placebo. Adverse effects were primarily related to administration route rather than systemic toxicity .

Case Study 2: Oncology Application

A study explored the effects of this compound on pancreatic cancer cells. The results indicated significant suppression of cell proliferation and increased apoptosis rates upon treatment, highlighting its potential as a therapeutic agent against malignancies .

Wirkmechanismus

Dihydroergotamine mesylate exerts its effects primarily through its action on serotonin receptors. It binds with high affinity to 5-HT1Dα and 5-HT1Dβ receptors, leading to vasoconstriction of intracranial blood vessels. This vasoconstriction correlates with the relief of migraine headaches. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings in the trigeminal system .

Vergleich Mit ähnlichen Verbindungen

Ergotamine: The parent compound from which dihydroergotamine is derived. It has a similar mechanism of action but is less selective and has a higher side effect profile.

Sumatriptan: A triptan used for migraine treatment. It has a similar efficacy but a more favorable side effect profile compared to dihydroergotamine.

Methysergide: Another ergot derivative used for migraine prophylaxis. .

Uniqueness: Dihydroergotamine mesylate is unique in its ability to be administered through various routes, including intravenous, intramuscular, subcutaneous, and nasal spray. This versatility in administration, combined with its high affinity for serotonin receptors, makes it a valuable option for the acute treatment of migraines and cluster headaches .

Biologische Aktivität

Dihydroergotamine mesylate (DHE) is a derivative of ergot alkaloids, primarily used for the treatment of migraine attacks. Its biological activity is characterized by its interaction with various neurotransmitter receptors, particularly serotonin and adrenergic receptors. This article explores the biological activity of DHE, including its pharmacodynamics, pharmacokinetics, therapeutic applications, and recent advancements in drug delivery systems.

Dihydroergotamine exhibits a complex mechanism of action through its interactions with multiple receptor types:

- Serotonin Receptors : DHE has a high affinity for several serotonin receptors, including 5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C. Its agonistic effect at the 5-HT1D receptors is particularly significant in migraine relief, as it promotes vasoconstriction of intracranial blood vessels and inhibits pro-inflammatory neuropeptide release from trigeminal sensory neurons .

- Adrenergic Receptors : DHE acts as a partial agonist at α-adrenergic receptors and has antagonistic effects on certain subtypes of these receptors. This activity contributes to its vasoconstrictive properties, particularly in venous capacitance vessels .

- Dopaminergic Receptors : DHE also interacts with dopamine D2 and D3 receptors, which may play a role in its effects on nausea and other migraine-associated symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | ~32% (nasal) compared to IV |

| Plasma Protein Binding | 93% |

| Volume of Distribution | ~800 L |

| Half-life | Biphasic: 0.7-1 h (α-phase), 10-13 h (β-phase) |

| Metabolism | Hepatic; major metabolite is 8'-β-hydroxydihydroergotamine |

| Excretion Route | Primarily via bile (feces) |

Following intranasal administration, DHE's bioavailability is significantly improved compared to oral routes due to bypassing first-pass metabolism. The major metabolite retains similar receptor affinities as the parent compound, contributing to its therapeutic effects .

Clinical Applications

This compound is primarily indicated for acute migraine treatment. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks. Notably:

- Efficacy Studies : A systematic review indicated that DHE significantly reduces headache severity within two hours of administration compared to placebo .

- Adverse Effects : Common side effects include nausea, dizziness, and potential cardiovascular effects due to vasoconstriction. Rare cases of ergotism have been reported with excessive use .

Case Studies

- Intranasal Administration : A study involving patients with chronic migraines showed that intranasal DHE provided rapid relief from headache symptoms with a favorable safety profile compared to oral formulations .

- Microneedle Delivery Systems : Recent advancements have explored microneedle patches for delivering DHE transdermally. A study demonstrated that these patches could effectively manage acute migraines while improving patient compliance due to ease of use .

Eigenschaften

IUPAC Name |

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYPXRFPBQGGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6190-39-2 | |

| Record name | Dihydroergotamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.